molecular formula C12H17NO4 B14689757 Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid CAS No. 24981-02-0

Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid

Katalognummer: B14689757
CAS-Nummer: 24981-02-0
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: WUCDQVHBUYQIJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid involves the polymerization of ethyl 2-methylprop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid . The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired polymer. The boiling point of the compound is 120.5°C at 760 mmHg , and it has a flash point of 15.6°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods and conditions can vary depending on the specific requirements of the application and the desired properties of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent .

Wirkmechanismus

The mechanism of action of ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of complex structures. These interactions can affect the physical and chemical properties of the resulting materials, making them suitable for specific applications .

Eigenschaften

CAS-Nummer

24981-02-0

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid

InChI

InChI=1S/C6H10O2.C3H3N.C3H4O2/c1-4-8-6(7)5(2)3;1-2-3-4;1-2-3(4)5/h2,4H2,1,3H3;2H,1H2;2H,1H2,(H,4,5)

InChI-Schlüssel

WUCDQVHBUYQIJJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C)C.C=CC#N.C=CC(=O)O

Verwandte CAS-Nummern

24981-02-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.